阿利莫昔

描述

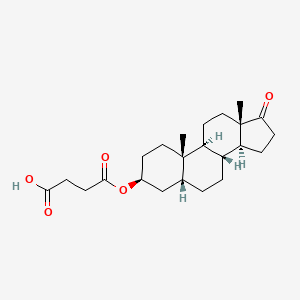

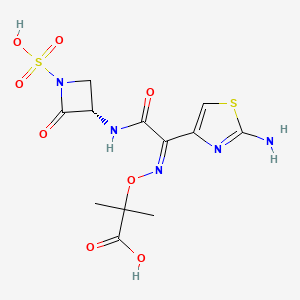

Synthesis Analysis

The first total syntheses of alismoxide, along with its isomer 4-epi-alismoxide, were accomplished through a formal chemo-, regio-, and stereoselective addition of water to 10alpha-acetoxy-1alphaH,5betaH-guaia-3,6-diene. This synthesis not only provided access to these compounds but also helped in establishing the absolute stereochemistry of alismoxide. The process highlighted the compound's biosynthetic origins and its low optical rotation value, which suggests significant biosynthetic contributions to its natural presence (Blay et al., 2006).

Molecular Structure Analysis

科学研究应用

精氨酸酶抑制

阿利莫昔已被鉴定为一种强效的人类精氨酸酶 I 抑制剂,精氨酸酶 I 是一种参与尿素循环和一氧化氮稳态的酶 。这种抑制非常重要,因为精氨酸酶活性与多种疾病有关,包括心血管疾病、抗炎疾病、自身免疫疾病、肿瘤疾病和感染性疾病。阿利莫昔的选择性抑制表明其在治疗以高精氨酸酶活性或低一氧化氮合酶活性为特征的疾病方面具有潜在的治疗应用。

抗炎活性

研究表明,含有阿利莫昔的泽泻草提取物对过敏性哮喘小鼠模型具有抗炎作用 。研究表明,阿利莫昔可以改善气道高反应性和减轻气道上皮增厚,表明其在治疗呼吸系统疾病方面具有潜力。

抗菌特性

阿利莫昔已显示出对多种细菌菌株(包括耐药菌)具有强大的抗菌作用 。这表明其有可能成为抗菌材料的新来源,这对于对抗抗生素耐药性感染至关重要。

降血脂作用

阿利莫昔是泽泻的一部分,其降血脂特性已被评估 。该化合物存在于降低高脂血症小鼠血脂水平的治疗中,表明其在控制人类胆固醇和甘油三酯水平方面具有潜在作用。

传统医学应用

在传统医学中,阿利莫昔被用于治疗急性支气管炎的制剂 。其在这些治疗中的作用突出了其在用于治疗呼吸系统疾病的天然化合物药典中的重要性。

骨骼肌细胞增殖

阿利莫昔与刺激骨骼肌细胞增殖有关 。这种特性与肌少症等疾病特别相关,肌少症的特点是肌肉质量和力量逐渐丧失,表明其在旨在改善肌肉健康的治疗中具有潜在的应用。

作用机制

Target of Action

Alismoxide, a natural product, has been found to exhibit selective and potent competitive inhibition for human arginase I . Arginases are bimanganese enzymes that catalyze the hydrolysis of L-arginine to form L-ornithine and urea, playing a key role in the urea cycle and the regulation of nitric oxide (NO) homeostasis in mammals .

Mode of Action

The mode of action of Alismoxide involves its interaction with its primary target, human arginase I. Alismoxide acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate, L-arginine, from binding . This inhibitory effect disrupts the normal function of arginase I, altering the urea cycle and nitric oxide homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by Alismoxide is the urea cycle, specifically the conversion of L-arginine to L-ornithine and urea. By inhibiting arginase I, Alismoxide disrupts this conversion, potentially leading to an accumulation of L-arginine and a decrease in L-ornithine and urea . This disruption can also affect nitric oxide homeostasis, as L-arginine is a precursor for nitric oxide synthesis .

Pharmacokinetics

They influence how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is eliminated

Action Environment

It is known that environmental conditions can significantly impact the activity of various compounds Factors such as temperature, humidity, and pH can affect the stability, solubility, and bioavailability of a compound, potentially influencing its pharmacokinetic properties and overall effectiveness

安全和危害

Alismoxide is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Relevant Papers One relevant paper is “Arginase inhibitory activities of guaiane sesquiterpenoids from Curcuma comosa rhizomes” which discusses the arginase I inhibitory activity of Alismoxide .

属性

IUPAC Name |

(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQURBSTAIRNAE-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)

![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)